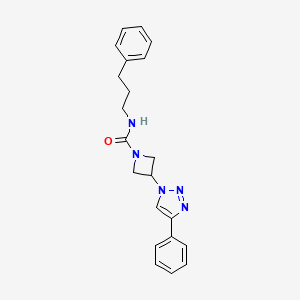
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a type of azetidine-based compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Medicinal Importance of Azetidine Derivatives
Azetidine derivatives, including compounds with structural features similar to the one , have been synthesized and characterized for their potential medicinal importance. For instance, a study discussed the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole, showcasing their antibacterial, antifungal, and antitubercular activities. These compounds exhibited varying degrees of biological activity, highlighting the potential utility of azetidine derivatives in developing new therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).
Pharmaceutical Importance of Azetidinone Derivatives
Another study synthesized a series of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide, highlighting their synthesis from phenothiazine. These compounds were evaluated for antibacterial, antifungal, and antitubercular activities, demonstrating acceptable activities and emphasizing the pharmaceutical importance of azetidinone derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antimicrobial Applications
Research on triazole derivatives, closely related to the target compound, has shown promising antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides synthesized via click chemistry exhibited moderate to good antimicrobial activities against a range of primary pathogens, including both bacterial and fungal strains. These findings support the potential of triazole and azetidine derivatives in antimicrobial drug development (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(22-13-7-10-17-8-3-1-4-9-17)25-14-19(15-25)26-16-20(23-24-26)18-11-5-2-6-12-18/h1-6,8-9,11-12,16,19H,7,10,13-15H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZNCXYZLOIBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)
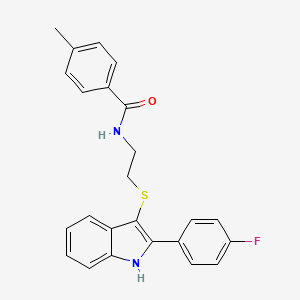
![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)
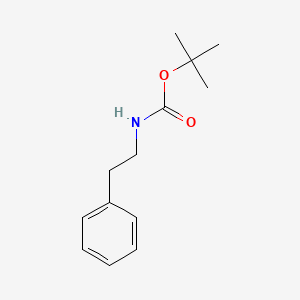
![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)
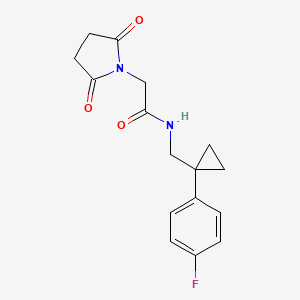
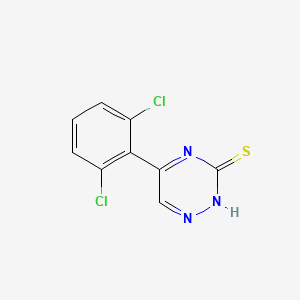
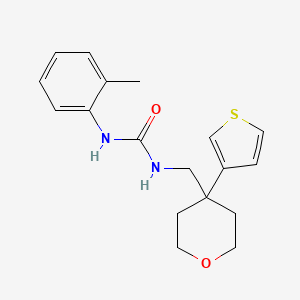
![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)